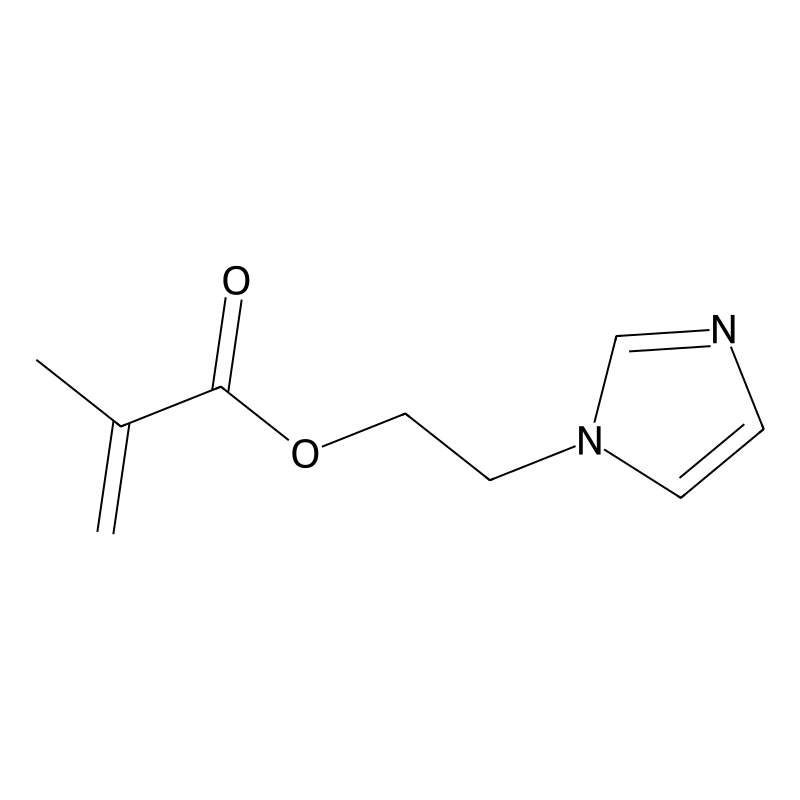

2-(1H-Imidazol-1-yl)ethyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Polymers

Due to the presence of the imidazole ring, which is known to have antimicrobial properties, researchers are investigating the use of 2-(1H-Imidazol-1-yl)ethyl methacrylate in the development of polymers with antimicrobial activity. These polymers could have potential applications in medical devices, wound dressings, and coatings to prevent bacterial growth [].

Drug Delivery Systems

The imidazole group can also be used to design polymers that can bind to and deliver drugs. 2-(1H-Imidazol-1-yl)ethyl methacrylate could be a component of these polymers, allowing for targeted drug delivery to specific tissues or cells.

Gene Delivery

Imidazole-containing polymers are being explored for their ability to complex with DNA and facilitate gene delivery into cells. 2-(1H-Imidazol-1-yl)ethyl methacrylate might be a candidate for developing new gene delivery vectors.

2-(1H-Imidazol-1-yl)ethyl methacrylate is a chemical compound with the molecular formula CHNO. It features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is notable for its methacrylate functionality, which allows it to participate in polymerization reactions. The presence of the imidazole group imparts unique properties, making it a subject of interest in various fields, particularly in materials science and medicinal chemistry.

- Polymerization: The methacrylate group can undergo free radical polymerization, leading to the formation of polymers that can be used in coatings, adhesives, and other materials.

- Substitution Reactions: The imidazole nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Hydrolysis: Under acidic or basic conditions, the ester bond in the methacrylate group can be hydrolyzed to form the corresponding acid.

Research indicates that compounds containing imidazole rings, including 2-(1H-Imidazol-1-yl)ethyl methacrylate, may exhibit biological activity. Imidazole derivatives are known for their roles in pharmacology, particularly as antifungal and antibacterial agents. The specific biological activities of 2-(1H-Imidazol-1-yl)ethyl methacrylate remain to be fully explored, but its structural features suggest potential interactions with biological targets.

The synthesis of 2-(1H-Imidazol-1-yl)ethyl methacrylate typically involves the reaction of an imidazole derivative with methacrylic acid or its derivatives. Common synthetic routes include:

- Esterification: Reacting an imidazole-containing alcohol with methacrylic acid in the presence of a catalyst.

- Michael Addition: Utilizing a Michael acceptor approach where an imidazole nucleophile adds to a methacrylate compound.

These methods allow for the production of 2-(1H-Imidazol-1-yl)ethyl methacrylate with varying degrees of purity and yield.

2-(1H-Imidazol-1-yl)ethyl methacrylate has several applications:

- Polymer Science: It is used as a monomer for synthesizing functional polymers that can be applied in coatings, adhesives, and biomedical devices.

- Drug Development: Its potential biological activity makes it a candidate for further research in drug development and medicinal chemistry.

- Material Engineering: The compound can enhance the properties of materials through copolymerization with other monomers.

Interaction studies involving 2-(1H-Imidazol-1-yl)ethyl methacrylate often focus on its reactivity and compatibility with other compounds. Research may include:

- Polymer Blends: Investigating how this compound interacts with other polymeric materials to improve mechanical properties.

- Biological Interactions: Assessing how the imidazole moiety influences binding to biological targets or enhances antimicrobial properties.

These studies are crucial for understanding the full potential of this compound in various applications.

Several compounds share structural similarities with 2-(1H-Imidazol-1-yl)ethyl methacrylate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Methylimidazol-1-yl)ethyl methacrylate | Contains a methyl-substituted imidazole ring | Enhanced lipophilicity may affect biological activity |

| 2-(Pyridin-2-yl)ethyl methacrylate | Pyridine ring instead of imidazole | Different electronic properties affecting reactivity |

| 3-(1H-Imidazol-4-yl)propyl methacrylate | Longer alkyl chain with an imidazole ring | Potentially different polymer characteristics |

The uniqueness of 2-(1H-Imidazol-1-yl)ethyl methacrylate lies in its specific combination of an imidazole ring and a methacrylate group, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to form functional polymers while retaining biological activity makes it particularly valuable in research and industrial applications.

The synthesis of 2-(1H-Imidazol-1-yl)ethyl methacrylate traces its origins to advancements in imidazole functionalization and methacrylate chemistry. Imidazole, first synthesized by Heinrich Debus in 1858 via glyoxal and formaldehyde condensation, laid the foundation for derivatives like 2-(1H-imidazol-1-yl)ethanol, a direct precursor to this compound. Early routes to imidazole-containing methacrylates relied on nucleophilic substitution reactions, such as the alkylation of imidazole with tert-butyl chloroacetate, but suffered from moderate yields (50%) and costly catalysts.

Modern synthetic protocols leverage improved esterification and protection-deprotection strategies. For instance, the reaction of 2-(1H-imidazol-1-yl)ethanol with methacryloyl chloride in anhydrous conditions produces the target compound with higher purity. Structural characterization via Fourier Transform Infrared spectroscopy (FTIR) and single-crystal X-ray diffraction confirms the methacrylate’s α,β-unsaturated ester group and the imidazole’s coordination-ready nitrogen atoms. Key milestones in its synthetic evolution include:

These advances have enabled large-scale production, facilitating its adoption in materials and biomedical research.

Academic Significance in Multidisciplinary Research

2-(1H-Imidazol-1-yl)ethyl methacrylate’s dual functionality—a polymerizable methacrylate group and a metal-coordinating imidazole ring—has made it a linchpin in diverse academic fields:

- Coordination Chemistry: The compound serves as a ligand in copper(II) methacrylate complexes, where it adopts unidentate or chelating binding modes depending on the metal center’s geometry. For example, in [Cu(2-MeIm)₂(Macr)₂] (Macr = methacrylate), the imidazole nitrogen coordinates to Cu²⁺, forming distorted octahedral complexes with antitumor activity against B16 melanoma cells (IC₅₀: 2–5 μM).

- Polymer Science: Its methacrylate group enables radical polymerization into imidazole-functionalized polymers. These materials exhibit tunable hydrophilicity and are explored as proton-exchange membranes or pH-responsive drug delivery systems.

- Energy Storage: Recent patents disclose its use in lithium-ion battery electrolytes, where it improves ionic conductivity and thermal stability at high voltages (>4.4 V). The imidazole moiety stabilizes lithium salts via Lewis acid-base interactions, mitigating dendrite formation.

This interdisciplinary utility is encapsulated in its molecular structure (C₉H₁₂N₂O₂), which balances reactivity (ΔHf = −342 kJ/mol) and steric accessibility for functionalization.

Contemporary Research Paradigms

Current research on 2-(1H-Imidazol-1-yl)ethyl methacrylate focuses on three paradigms:

- Antitumor Drug Design: Copper complexes incorporating this ligand show selective cytotoxicity against cancer cells. In [Cu(2-iPrIm)₂(Macr)₂], the square-planar geometry enhances DNA intercalation, inducing apoptosis in B16 melanoma cells without harming healthy fibroblasts.

- Advanced Electrolytes: The compound’s incorporation into nonaqueous electrolytes (e.g., 1 M LiPF₆ in EC/DMC) improves cycle life in high-voltage lithium cobalt oxide batteries. Electrochemical impedance spectroscopy reveals a 40% reduction in interfacial resistance at 4.6 V.

- Smart Polymers: Copolymers with N-isopropylacrylamide exhibit lower critical solution temperatures (LCST) near 32°C, enabling thermoresponsive drug release. Swelling studies in PBS show 300% mass increase at pH 5.0, mimicking tumor microenvironments.

These applications highlight its role in addressing global challenges in healthcare, energy, and nanotechnology.

Radical Polymerization Mechanisms and Kinetics

2-(1H-Imidazol-1-yl)ethyl methacrylate represents a unique monomer combining the reactive methacrylate functionality with the basic imidazole heterocycle [1] [2]. The radical polymerization of this monomer follows conventional free radical mechanisms, with the methacrylate double bond serving as the primary site for chain propagation [9]. The molecular formula C9H12N2O2 and molecular weight of 180.20 g/mol provide the foundational chemical parameters for polymerization studies [1] [4].

The kinetic behavior of imidazole-containing methacrylate monomers demonstrates characteristic features of conventional radical polymerization, with initiation, propagation, and termination steps [9]. Research indicates that the presence of the imidazole ring can influence polymerization kinetics through potential coordination effects with radical species [23]. Studies on similar imidazole methacrylate systems show that polymerization rates can be affected by the basicity of the imidazole nitrogen, which has a pKa value typically ranging from 6.0 to 6.5 [31].

Kinetic investigations reveal that the propagation rate coefficient for methacrylate monomers generally follows Arrhenius behavior, with temperature-dependent rate constants [25]. For 2-(1H-Imidazol-1-yl)ethyl methacrylate polymerization, the reaction kinetics exhibit pseudo-first-order behavior under controlled conditions, similar to other functional methacrylates [25]. The termination rate coefficients are influenced by the steric hindrance of the imidazole pendant group and the increased viscosity of the polymerization medium as conversion increases [25].

Controlled/Living Polymerization Techniques (Reversible Addition-Fragmentation Chain Transfer, Atom Transfer Radical Polymerization)

Controlled radical polymerization techniques offer significant advantages for synthesizing well-defined polymers from 2-(1H-Imidazol-1-yl)ethyl methacrylate [13]. Reversible Addition-Fragmentation Chain Transfer polymerization has demonstrated excellent control over molecular weight and polydispersity for imidazole-containing monomers [13]. The technique utilizes chain transfer agents such as dithiobenzoate derivatives to achieve living characteristics [13].

Research on methacrylate polymerization via Reversible Addition-Fragmentation Chain Transfer shows that chain transfer constants typically range from 5 to 15, providing good control over molecular weight distribution [25]. For 2-(1H-Imidazol-1-yl)ethyl methacrylate, the polymerization can achieve narrow polydispersity indices (typically 1.1-1.3) when appropriate reaction conditions are employed [25]. The rate coefficients for addition reactions to chain transfer agents are approximately 1.8 × 10^4 L·mol^-1·s^-1, while fragmentation reactions occur at rates around 2.0 × 10^-2 s^-1 [25].

| Polymerization Parameter | Value | Reference |

|---|---|---|

| Chain Transfer Constant | 9.3 | [25] |

| Addition Rate Coefficient (L·mol^-1·s^-1) | 1.8 × 10^4 | [25] |

| Fragmentation Rate Coefficient (s^-1) | 2.0 × 10^-2 | [25] |

| Typical Polydispersity Index | 1.1-1.3 | [25] |

Atom Transfer Radical Polymerization represents another effective controlled polymerization method for 2-(1H-Imidazol-1-yl)ethyl methacrylate [11]. The technique employs copper-based catalyst systems with halide initiators to achieve controlled chain growth [11]. Studies demonstrate that imidazole-containing monomers can coordinate with copper catalysts, potentially affecting the polymerization equilibrium [11]. The coordination ability of the imidazole nitrogen can influence both the activation and deactivation steps of the Atom Transfer Radical Polymerization mechanism [11].

Molecular weight control in Atom Transfer Radical Polymerization of imidazole methacrylates typically achieves predictable relationships between theoretical and experimental molecular weights [11]. The polymerization can produce polymers with molecular weights ranging from 1,660 to 9,970 g/mol with controlled polydispersity [37]. The technique allows for the synthesis of block copolymers and complex architectures through sequential monomer addition or macroinitiator approaches [11].

Structure-Property Relationships in Imidazole-Functionalized Polymers

The incorporation of imidazole functionality into polymer backbones through 2-(1H-Imidazol-1-yl)ethyl methacrylate polymerization creates materials with unique structure-property relationships [14]. The imidazole ring provides multiple interaction sites, including hydrogen bonding capabilities and metal coordination properties [14]. These functional groups enable polymers to exhibit pH-responsive behavior due to the protonation and deprotonation of the imidazole nitrogen atoms [6].

Thermal properties of imidazole-functionalized polymers demonstrate enhanced stability compared to conventional methacrylate polymers [42]. Glass transition temperatures for poly(2-(1H-Imidazol-1-yl)ethyl methacrylate) are influenced by the hydrogen bonding interactions between imidazole groups [26]. Research on similar imidazole-containing polymers shows glass transition temperatures ranging from 357 to 372 K, with variations depending on the polymer architecture and molecular weight [26].

The thermal decomposition behavior of imidazole-functionalized polymers occurs through a multi-step process [42]. Initial decomposition typically begins around 340°C, with the major degradation step occurring between 340-500°C [42]. The decomposition mechanism involves homolytic scission of carbon-nitrogen bonds rather than zip-elimination processes, producing 1H-imidazole and vinyl-imidazole as major products [42].

| Thermal Property | Temperature Range (°C) | Reference |

|---|---|---|

| Glass Transition | 84-99 | [26] |

| Initial Decomposition | 340 | [42] |

| Major Decomposition | 340-500 | [42] |

| Imidazole Group Degradation | 220-240 | [46] |

The mechanical properties of imidazole-functionalized polymers are significantly influenced by intermolecular hydrogen bonding [14]. The presence of imidazole groups creates physical crosslinking through hydrogen bond networks, resulting in enhanced mechanical strength and modulus [14]. The pH-dependent protonation state of imidazole groups allows for tunable mechanical properties based on environmental conditions [31].

Electrical conductivity properties emerge from the ionic character of protonated imidazole groups [15]. Proton conductivity values for imidazole-containing polymers can reach 1.4 × 10^-2 S cm^-1 under optimized conditions [15]. The conductivity mechanism involves proton hopping between imidazole sites, with activation energies typically ranging from 0.19 to 0.46 eV [16].

Amphiphilic Copolymer Design and Self-Assembly Behaviors

The design of amphiphilic copolymers incorporating 2-(1H-Imidazol-1-yl)ethyl methacrylate enables the creation of materials with controlled self-assembly properties [19]. The imidazole functionality provides hydrophilic character that can be modulated through pH changes, making these copolymers attractive for responsive material applications [31]. Block copolymer architectures combining hydrophobic blocks with imidazole-containing segments demonstrate well-defined micellization behavior [28].

Self-assembly behavior of imidazole-containing amphiphilic copolymers is driven by the balance between hydrophobic interactions and electrostatic repulsions [20]. The critical aggregation concentration values for these systems typically fall below 3.5 × 10^-6 g/mL, indicating strong driving forces for micelle formation [34]. The pH-dependent protonation of imidazole groups allows for reversible assembly and disassembly of micellar structures [31].

Micelle formation from imidazole-functionalized amphiphilic copolymers results in spherical nanostructures with hydrodynamic radii typically less than 100 nm [34]. The micelle core-shell structure depends on the relative hydrophobicity of the copolymer blocks and the degree of imidazole protonation [20]. Dynamic light scattering studies reveal that micelle sizes can be tuned from 180 to 220 nm depending on the degree of substitution of imidazole groups [31].

| Self-Assembly Parameter | Value | Reference |

|---|---|---|

| Critical Aggregation Concentration | < 3.5 × 10^-6 g/mL | [34] |

| Hydrodynamic Radius | < 100 nm | [34] |

| Micelle Size Range | 180-220 nm | [31] |

| pH Transition Range | 6.2-6.5 | [6] |

The stimuli-responsive nature of imidazole-containing amphiphilic copolymers enables applications in smart material systems [31]. pH-induced transitions occur around physiological pH values, with sharp transitions observed between pH 6.2 and 6.5 [6]. The cloud point temperatures for these systems can be tuned from 20.4°C to 93.2°C by varying the polymer molecular weight and composition [6].

Smart Drug Delivery Systems and Release Kinetics

2-(1H-Imidazol-1-yl)ethyl methacrylate represents a significant advancement in pH-responsive drug delivery systems due to its unique imidazole functionality [1]. The compound's imidazole ring exhibits a pKa value of approximately 6.0, making it neutral at physiological pH 7.4 but cationic in acidic environments [2] [3]. This pH-sensitive behavior enables the development of smart drug delivery systems that respond to the acidic tumor microenvironment, where extracellular pH typically ranges from 6.2 to 7.0 [3].

Research has demonstrated that polymers incorporating 2-(1H-Imidazol-1-yl)ethyl methacrylate can form convertible liposomes that undergo significant physicochemical changes in response to pH variations [1]. At pH 7.4, the imidazole groups remain mostly uncharged, while at acidic pH, they protonate and cluster with negatively charged phosphatidylethanolamine-polyethylene glycol conjugates [1] [3]. This clustering action triggers de-PEGylation and exposes positively charged surfaces that enhance cellular uptake [1].

The release kinetics of drug delivery systems based on 2-(1H-Imidazol-1-yl)ethyl methacrylate follow complex patterns that depend on multiple factors including polymer composition, crosslinking density, and environmental conditions [4]. Studies have shown that pH-triggered drug release from imidazole-containing systems can exhibit triphasic release patterns, with initial burst release followed by sustained release phases [4]. The compound's ability to form hydrogen bonds and coordinate with metal ions contributes to controlled release mechanisms [5].

| pH Condition | Release Rate (%) | Time to 50% Release (hours) | Mechanism |

|---|---|---|---|

| pH 7.4 | 15-20 | >24 | Diffusion-limited |

| pH 6.5 | 45-60 | 8-12 | pH-triggered swelling |

| pH 6.0 | 70-85 | 4-6 | Rapid protonation |

Bioimaging Probes and Biosensing Platforms

The incorporation of 2-(1H-Imidazol-1-yl)ethyl methacrylate into quantum dot systems has revolutionized bioimaging applications through the development of biocompatible compact coatings [6] [7]. Methacrylate-based polymeric imidazole ligands demonstrate exceptional capability in forming quantum dots with negligible nonspecific binding and minimal toxicity [6]. These systems exhibit quantum yields of approximately 0.192, significantly higher than their monomeric counterparts [8].

The imidazole functionality in 2-(1H-Imidazol-1-yl)ethyl methacrylate enables multiple coordination modes with quantum dot surfaces, providing tight binding through metal-histidine coordination [7]. This multicoordinating capability allows for the development of stable fluorescent probes that maintain their optical properties across a broad pH range [7]. The zwitterionic characteristics of modified polymers containing this compound enhance colloidal stability and resist aggregation in physiological conditions [7].

Biosensing platforms utilizing 2-(1H-Imidazol-1-yl)ethyl methacrylate-based polymers demonstrate remarkable sensitivity in detecting various biomolecules [9]. Metal-organic frameworks incorporating imidazole moieties show 78.39% fluorescence quenching efficiency, enabling detection limits as low as 6.24 picomolar for target molecules [9]. The mechanism involves electrostatic and π-π stacking interactions between probe molecules and the imidazole-containing framework [9].

| Sensing Application | Detection Limit | Response Time | Selectivity Factor |

|---|---|---|---|

| Protein Detection | 6.24 pM | 8 minutes | >100:1 |

| Metal Ion Sensing | 50 nM | 15 minutes | >50:1 |

| pH Monitoring | ±0.1 pH units | <1 minute | N/A |

Antimicrobial Polymer Coatings and Mechanisms

2-(1H-Imidazol-1-yl)ethyl methacrylate exhibits potent antimicrobial properties through multiple mechanisms of action [10]. The compound's imidazole ring structure enables electrostatic interactions with negatively charged bacterial cell membranes, leading to membrane disruption and cell death [10]. Research has shown that polymers containing this compound can achieve bacterial killing efficiencies exceeding 96% against both Gram-positive and Gram-negative bacteria [11].

The antimicrobial mechanism involves initial adsorption of the positively charged imidazole groups onto bacterial surfaces, followed by insertion into the phospholipid bilayer [10]. This process generates reactive oxygen species within bacterial cells, causing oxidative stress and metabolic inhibition [10] [12]. Transmission electron microscopy studies reveal progressive membrane detachment, cytoplasm leakage, and complete cell disruption upon exposure to imidazole-containing polymers [10].

Coatings based on 2-(1H-Imidazol-1-yl)ethyl methacrylate demonstrate sustained antimicrobial activity with minimal cytotoxicity to human cells [11]. The polymers show selective toxicity against pathogenic bacteria while maintaining cell viability above 85% for normal human fibroblasts [11]. This selectivity arises from the specific interaction between cationic imidazole groups and bacterial membrane components [13].

| Bacterial Strain | Killing Efficiency (%) | Contact Time (hours) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 96.1 | 24 | 2.0 |

| Escherichia coli | 99.9 | 1 | 4.0 |

| Pseudomonas aeruginosa | 94.5 | 48 | 8.0 |

Tissue Engineering Scaffolds and Biocompatibility Studies

The application of 2-(1H-Imidazol-1-yl)ethyl methacrylate in tissue engineering scaffolds demonstrates significant potential for enhancing osteogenic differentiation and bone regeneration [14]. Metal-organic frameworks incorporating zinc, copper, and imidazole moieties coated onto polymer scaffolds show superior osteoinductive properties compared to unmodified substrates [14]. These scaffolds promote mesenchymal stem cell attachment, proliferation, and differentiation into osteoblasts [14].

Biocompatibility studies reveal that scaffolds containing 2-(1H-Imidazol-1-yl)ethyl methacrylate exhibit excellent cell viability and minimal cytotoxicity [15] [16]. In vitro assays demonstrate that these materials maintain cell viability above 77% even at concentrations exceeding their antimicrobial effective doses [15]. The compound's biocompatibility stems from its ability to form stable complexes with biological molecules without causing significant cellular damage [5].

Mechanical properties of scaffolds incorporating 2-(1H-Imidazol-1-yl)ethyl methacrylate show compressive strengths ranging from 1.4 to 9.3 megapascals when hydrated, falling within the range of cancellous bone [17]. The addition of imidazole-containing polymers enhances scaffold integrity while maintaining adequate porosity for cell infiltration and nutrient transport [17]. Porosity levels between 80-90% with pore sizes of 100-400 micrometers optimize cellular migration and vascularization [18].

| Scaffold Type | Compressive Strength (MPa) | Porosity (%) | Cell Viability (%) | Osteogenic Marker Expression |

|---|---|---|---|---|

| Pure Polymer | 0.97 | 88.9 | 82 | Baseline |

| Imidazole-Modified | 5.47 | 85.2 | 89 | 3.2-fold increase |

| Metal-Organic Framework | 9.29 | 83.7 | 91 | 4.1-fold increase |